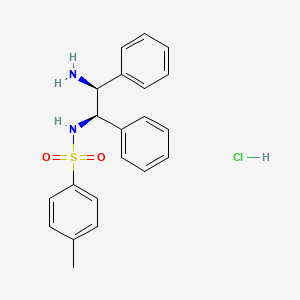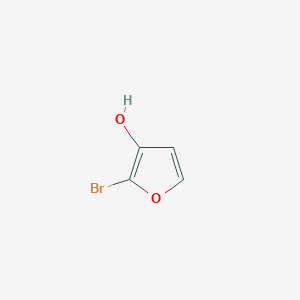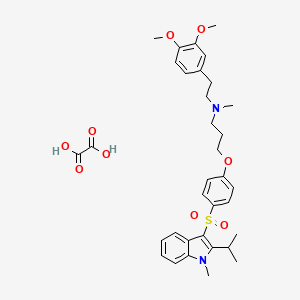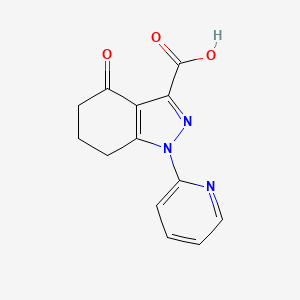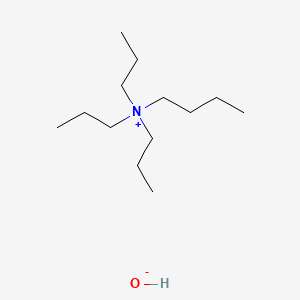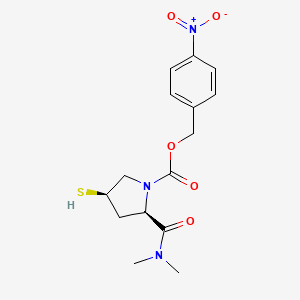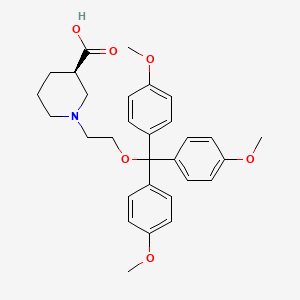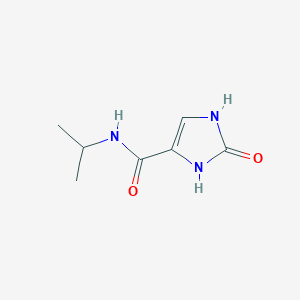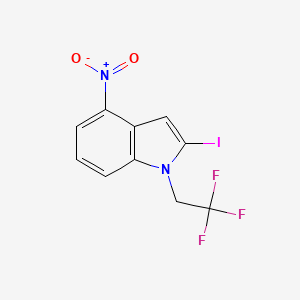
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is a synthetic organic compound with the molecular formula C10H6F3IN2O2 and a molecular weight of 370.07 g/mol . This compound is characterized by the presence of an indole core substituted with iodine, nitro, and trifluoroethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole typically involves the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom.
Trifluoroethylation: The addition of a trifluoroethyl group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as:
Refluxing: Heating the reaction mixture under reflux to maintain a constant temperature.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium iodide (NaI) or copper(I) iodide (CuI) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroindole derivatives.
Reduction: Formation of aminoindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1-(2,2,2-trifluoroethyl)indole: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-1-(2,2,2-trifluoroethyl)indole: Lacks the iodine atom, affecting its substitution reactions.
2-Iodo-4-nitroindole: Lacks the trifluoroethyl group, influencing its overall stability and solubility
Uniqueness
2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is unique due to the combination of iodine, nitro, and trifluoroethyl groups on the indole core. This unique structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H6F3IN2O2 |
|---|---|
Molecular Weight |
370.07 g/mol |
IUPAC Name |
2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole |
InChI |
InChI=1S/C10H6F3IN2O2/c11-10(12,13)5-15-7-2-1-3-8(16(17)18)6(7)4-9(15)14/h1-4H,5H2 |
InChI Key |
UOHVTUQHAAEEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2CC(F)(F)F)I)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



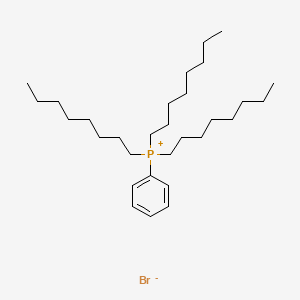
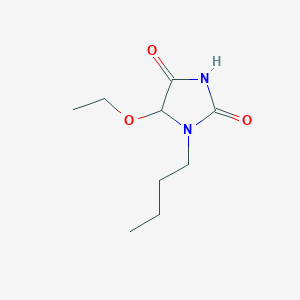
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
